molecular formula C15H23N3O2 B12225959 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B12225959
M. Wt: 277.36 g/mol
InChI Key: XQRIXOCFNMNBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C19H27N3O2 It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a pyridine ring substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as crystallization or chromatography to obtain the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the pyridine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H23N3O2/c1-10-8-17-13(11(2)14(10)20-3)9-18-6-4-12(5-7-18)15(16)19/h8,12H,4-7,9H2,1-3H3,(H2,16,19)

InChI Key

XQRIXOCFNMNBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.